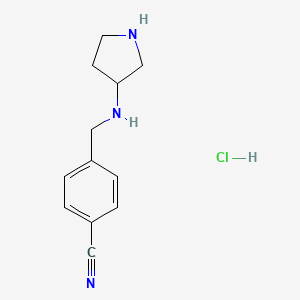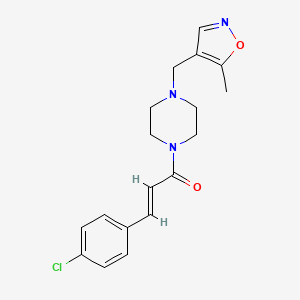
(E)-3-(4-chlorophenyl)-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-chlorophenyl)-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Evaluation
Piperazine derivatives have demonstrated significant pharmacological potential. The compound 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (PMS 812) has been identified as a potent antidiabetic agent in rat models of diabetes, functioning through insulin secretion enhancement without alpha2 adrenoceptor blockage. Additional compounds in this series, such as PMS 847 (S-22068) and PMS 889 (S-22575), have shown strong antidiabetic activity without side effects or hypoglycemic effects, indicating their potential for clinical investigations (Le Bihan et al., 1999).
Anticonvulsant Activity
New series of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives have been synthesized and evaluated for anticonvulsant activities. Compounds like N‐[{4‐(3‐trifluoromethylphenyl)piperazin‐1‐yl}propyl]‐3‐benzhydrylpyrrolidine‐2,5‐dione monohydrochloride (11) and N‐[{4‐(3,4‐dichlorophenyl)piperazin‐1‐yl}ethyl]‐3‐methylpyrrolidine‐2,5‐dione monohydrochloride (18) were found to be effective in acute models of seizures and displayed a more beneficial protective index than well‐known antiepileptic drugs (Rybka et al., 2017).
Anti-Inflammatory and Antinociceptive Properties
Arylpiperazinylalkylpyridazinones and analogues have shown significant antinociceptive activity, with compounds such as 5a, 11c, 15a, 21, and 22 reducing abdominal constrictions in a writhing test by more than 50%. The mechanism of action for these compounds is suggested to involve the inhibition of noradrenaline reuptake (Cesari et al., 2006). Additionally, a series of 2‐, 4‐ or 2‐methyl‐6‐substituted xanthone derivatives containing selected piperazine moieties demonstrated significant anti‐arrhythmic activity and antihypertensive activity, further elucidating the therapeutic potential of piperazine derivatives (Marona et al., 2008).
Serotonin Receptor Activity
Research has indicated that mCPP, a mixed 5-HT2A/5-HT2B/5-HT2C receptor agonist, elicits penile erections in rats, an action mimicked by the selective 5-HT2C receptor agonist, RO 60-0175. This effect is dose-dependently abolished by novel 5-HT2B/5-HT2C receptor antagonists, providing pharmacological evidence that activation of 5-HT2C receptors mediates penile erections in rats, potentially offering a model for characterizing novel ligands at this site (Millan et al., 1997).
Neuropharmacology and Psychopharmacology
Studies have explored the effects of piperazine-derived drugs on dopamine and serotonin release in the rat brain, suggesting that their inhibitory effects on behaviors induced by phencyclidine (PCP) are partly mediated by inhibition of the increase in dopamine and serotonin release in the rat medial prefrontal cortex caused by PCP (Takahashi et al., 2001).
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-14-16(12-20-24-14)13-21-8-10-22(11-9-21)18(23)7-4-15-2-5-17(19)6-3-15/h2-7,12H,8-11,13H2,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOAISGUQMEYOT-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B2507792.png)
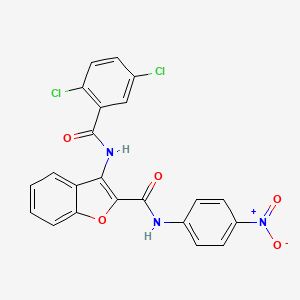
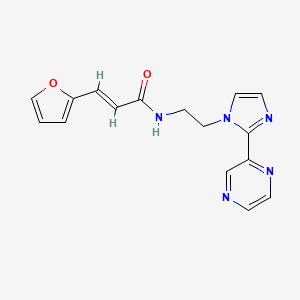
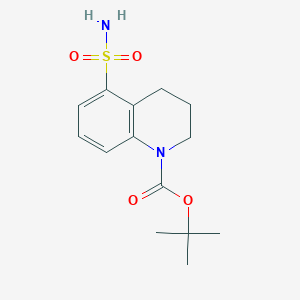
![4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507797.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2507798.png)
![4-[2-Amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-thiazol-5-yl]-butyric acid ethyl ester](/img/structure/B2507801.png)
![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]quinazoline](/img/structure/B2507805.png)
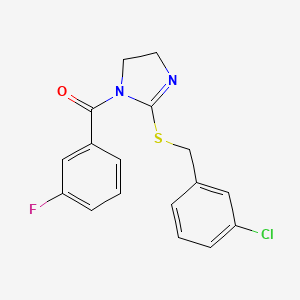
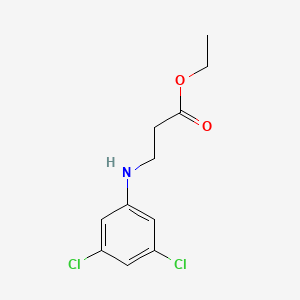

![4-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2507811.png)
![4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2507812.png)
